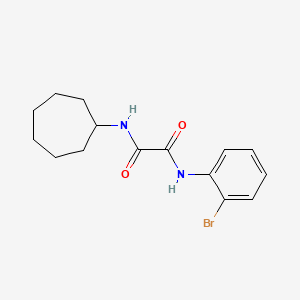

N'-(2-bromophenyl)-N-cycloheptyloxamide

Description

N'-(2-Bromophenyl)-N-cycloheptyloxamide is a substituted oxamide derivative characterized by a cycloheptyl group attached to one amide nitrogen and a 2-bromophenyl group to the other. Oxamides are known for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors, antiproliferative agents, and enzyme modulators.

Properties

IUPAC Name |

N'-(2-bromophenyl)-N-cycloheptyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDMMIRCFHVIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromophenyl)-N-cycloheptyloxamide typically involves the reaction of 2-bromobenzoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-(2-bromophenyl)-N-cycloheptyloxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromophenyl)-N-cycloheptyloxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxamide core.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

Oxidation and Reduction: Products include oxidized or reduced forms of the oxamide core.

Coupling Reactions: Products include biaryl or alkyl-aryl compounds.

Scientific Research Applications

N’-(2-bromophenyl)-N-cycloheptyloxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of N’-(2-bromophenyl)-N-cycloheptyloxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxamide core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with VM-15

VM-15 (2-(N-(2-bromophenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) shares the 2-bromophenyl moiety but differs in its core structure, featuring a biphenyl system and a nitrate ester group .

- Structural Differences: Backbone: VM-15 has a biphenyl-carboxamide core, whereas N'-(2-bromophenyl)-N-cycloheptyloxamide is a simpler oxamide. Functional Groups: VM-15 includes a nitrate ester (-ONO₂), absent in the target compound.

- Physicochemical Properties :

Comparison with (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12d)

Compound 12d, a 2-phenylaminopyrimidine (PAP) derivative, exhibits antiproliferative activity against K562 leukemia cells, outperforming STI-571 (a known tyrosine kinase inhibitor) by 3-fold .

- Structural Contrasts :

- Core Structure : 12d features a pyrimidine-acrylamide hybrid, while the target compound is an oxamide.

- Substituents : Both share a 2-bromophenyl group, but 12d includes a pyridinyl-pyrimidine system linked to a methylphenyl group.

Comparison with N-Benzyl-N'-(2-hydroxyphenyl)oxamide

This oxamide analog (CAS 142071-84-9) replaces the cycloheptyl and bromophenyl groups with benzyl and 2-hydroxyphenyl substituents .

- Applications: Hydroxyphenyl oxamides are often explored for metal chelation or antioxidant activity, whereas brominated analogs may prioritize halogen-bonding interactions in drug design.

Comparison with N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide

This carboximidamide derivative (C₁₃H₁₁ClN₂O) shares a halogenated aryl group but differs in its functional groups .

- Functional Group Analysis :

- Carboximidamide vs. Oxamide : The carboximidamide group (-C(=NH)-NH-OH) offers distinct electronic properties compared to the oxamide’s (-NH-C(=O)-C(=O)-NH-) backbone.

- Halogen Effects : Chlorine (in the comparator) vs. bromine (in the target compound) may influence reactivity, with bromine providing greater polarizability in molecular interactions.

Research Implications

The structural diversity among these analogs highlights the following:

- Halogen Effects : Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets compared to chlorine or hydroxyl groups.

- Backbone Flexibility : Oxamides (e.g., target compound) offer conformational rigidity, whereas acrylamides (e.g., 12d) or carboximidamides allow greater rotational freedom.

- Pharmacological Potential: While VM-15 and 12d show promise in drug development, the target compound’s cycloheptyl group could modulate bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.